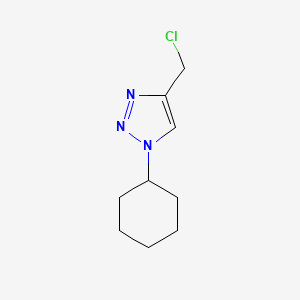

![molecular formula C19H12BrNO3S B2503916 6-溴-3-[4-(4-甲氧基苯基)-噻唑-2-基]-色满-2-酮 CAS No. 317376-11-7](/img/structure/B2503916.png)

6-溴-3-[4-(4-甲氧基苯基)-噻唑-2-基]-色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

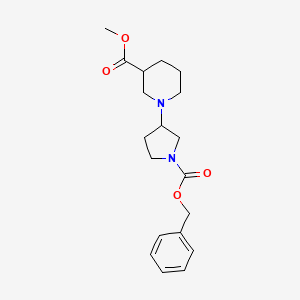

The compound "6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one" is a chemical entity that has been studied for its unique structural features and potential applications in organic synthesis. The compound is characterized by the presence of a chromene ring system, a thiazole ring, and a bromine atom, which contribute to its chemical behavior and reactivity.

Synthesis Analysis

The synthesis of related chromen-2-one derivatives has been explored through photo-reorganization processes. For instance, the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones using UV-light from a mercury vapor lamp has been shown to yield angular pentacyclic compounds, including dihydro and aromatic products. The distribution of these products is influenced by the structure of the 3-alkoxy groups, with the phenyl moiety in the 3-benzyloxy group significantly affecting the formation of dihydro products. This method provides a green and convenient synthesis route for benzothiophene fused xanthenone derivatives without the need for specific or toxic reagents .

Molecular Structure Analysis

The molecular structure of a similar compound, (E)-6-Bromo-3-{2-[2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one, has been analyzed, revealing that the molecule adopts an E configuration around the central C=N double bond. The chromene and thiazole rings are nearly planar, with the chromene ring system inclined at specific angles relative to the thiazole and benzene rings. The thiazole ring also forms a dihedral angle with the benzene ring, indicating a certain degree of spatial arrangement within the molecule .

Chemical Reactions Analysis

Although the specific chemical reactions of "6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one" are not detailed in the provided papers, the structural similarities with the compounds studied suggest that it may undergo photochemical reorganization under similar conditions. The presence of the bromine atom and the methoxy group could influence its reactivity, potentially leading to the formation of novel organic scaffolds when subjected to UV-light or other reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the molecular structure analysis. The planarity of the chromene and thiazole rings suggests a degree of rigidity in the molecular structure, which could affect its physical properties such as melting point and solubility. The inclination angles between the rings may influence intermolecular interactions, as seen in the crystal structure of the related compound, where molecules are connected by N—H⋯O hydrogen bonds, forming supramolecular chains along the crystal axis. These interactions are crucial for understanding the compound's behavior in the solid state and its potential applications in materials science .

科学研究应用

抗菌活性

6-溴-3-[4-(4-甲氧基苯基)-噻唑-2-基]-色满-2-酮及其衍生物因其抗菌特性而被广泛研究。研究表明,这些化合物对各种革兰氏阳性菌和革兰氏阴性菌表现出很强的抑制活性。例如,Abdel-Aziem 等人(2021 年)合成了该化合物的衍生物,发现对粪肠球菌和铜绿假单胞菌具有很强的活性 (Abdel-Aziem、Baaiu 和 El-Sawy,2021 年)。类似地,Velpula 等人(2015 年)合成了 3-(9-羟基-3-甲氧基-7-芳基-6,7,9,10-四氢-5$H$-苯并[$h$]噻唑并[2,3-$b$]喹唑啉-9-基)-2$H$-色满-2-酮,表现出广谱抗菌活性 (Velpula、Banothu、Gali、Sargam 和 Bavantula,2015 年)。

新型衍生物的合成和生物评价

6-溴-3-[4-(4-甲氧基苯基)-噻唑-2-基]-色满-2-酮的衍生物已被合成并评估了各种生物活性。Shah 等人(2016 年)合成了新型衍生物,并评估了它们的抗菌、抗真菌和抗疟活性 (Shah、Patel、Rajani 和 Karia,2016 年)。Sukdolak 等人(2004 年)的另一项研究重点是合成含有香豆素和噻唑部分的衍生物,这些衍生物表现出潜在的抗菌特性 (Sukdolak、Solujic、Manojlovic、Vukovic 和 Krstić,2004 年)。

合成中的新方法

研究还集中于合成与 6-溴-3-[4-(4-甲氧基苯基)-噻唑-2-基]-色满-2-酮相关的化合物的新的方法。Rao 等人(2009 年)探索了 8-噻唑基和 8-噻二嗪基香豆素的一步合成,展示了这些化合物在化学合成中的灵活性和潜力 (Rao 和 Reddy,2009 年)。

在癌症研究中的潜力

一些研究探索了这些化合物在癌症研究中的潜力。Ambati 等人(2017 年)合成了 3-(4-苯基异噻唑-5-基)-2H-色满-2-酮衍生物,对各种癌细胞系表现出中等的细胞毒活性 (Ambati、Gudala、Sharma、Penta、Reddy、Bomma、Janapala 和 Pola,2017 年)。

抗菌剂

Ansari 和 Khan(2017 年)合成了新型的基于喹啉-吡唑啉的香豆基噻唑衍生物作为抗菌剂。他们的研究表明,结构修饰的衍生物具有增强的抗菌功效的潜力 (Ansari 和 Khan,2017 年)。

光化学和电子特性

Kumbar 等人(2018 年)研究了新型的基于香豆素的有机染料,表明它们由于其独特的光化学特性而与光子和电子器件相关 (Kumbar、Sannaikar、Shaikh、Kamble、Wari、Inamdar、Qiao、Revanna、Madegowda、Dasappa 和 Kamble,2018 年)。

作用机制

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with similar compounds , it is likely that multiple biochemical pathways could be affected.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific studies on this compound. Similar compounds have shown a range of biological activities, suggesting that the compound could have diverse molecular and cellular effects .

安全和危害

属性

IUPAC Name |

6-bromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrNO3S/c1-23-14-5-2-11(3-6-14)16-10-25-18(21-16)15-9-12-8-13(20)4-7-17(12)24-19(15)22/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAHVYHWLAVLFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

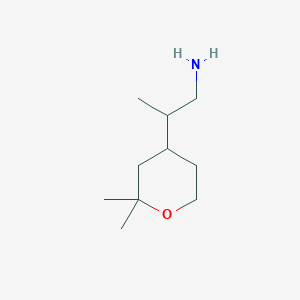

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2503834.png)

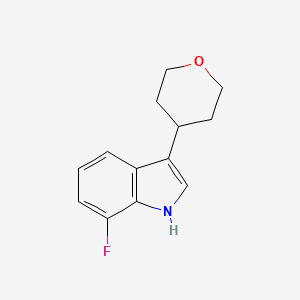

![2-(3,5-dimethylisoxazol-4-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2503839.png)

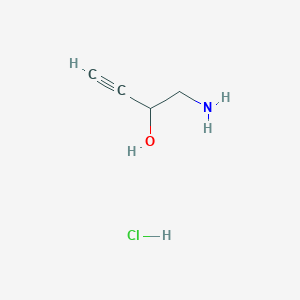

![N-(2-ethyl-6-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2503846.png)

![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2503848.png)

![5-(4-ethoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2503849.png)

![(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2503856.png)